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Compound of Interest

Compound Name: Amfenac

Cat. No.: B1665970 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Amfenac sodium, the sodium salt of (2-amino-3-benzoylphenyl)acetic acid, is a non-steroidal

anti-inflammatory drug (NSAID). Its mechanism of action involves the inhibition of

cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. This technical

guide provides a comprehensive overview of the physicochemical properties of Amfenac
sodium, crucial for its development, formulation, and quality control. The information presented

herein is a synthesis of data from publicly available scientific literature and chemical databases.

Chemical and Physical Properties
Amfenac sodium is typically available as a hydrate, specifically Amfenac sodium

monohydrate.[1][2] The anhydrous form also exists.[3]
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Property Value Source(s)

Chemical Name
sodium;2-(2-amino-3-

benzoylphenyl)acetate;hydrate
[2]

Molecular Formula C₁₅H₁₄NNaO₄ [2]

Molecular Weight 295.26 g/mol

Appearance Light yellow to yellow solid

CAS Number 61618-27-7 (monohydrate)

61941-56-8 (anhydrous)

Parent Compound (Amfenac) CID 2136

Solubility
The solubility of Amfenac sodium is a critical parameter for its formulation, particularly for

parenteral and ophthalmic dosage forms.

Solvent Solubility Conditions Source(s)

Water 50 mg/mL
Ultrasonic treatment

may be needed

DMSO 150 mg/mL

Ultrasonic treatment

and warming may be

needed

Ethanol 4 mg/mL -

Propylene Glycol
Approx. 50% w/w (for

Diclofenac Sodium)
-

Note: The solubility of NSAID sodium salts, like Diclofenac sodium, in propylene glycol is

reported to be high. While specific quantitative data for Amfenac sodium in a wide range of

pharmaceutically relevant solvents is not readily available in the literature, its solubility is

expected to be influenced by the pH of the medium due to the presence of the carboxylic acid
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group in the parent molecule, Amfenac. The sodium salt form generally enhances aqueous

solubility compared to the free acid.

pKa
The acid dissociation constant (pKa) is a key determinant of a drug's absorption, distribution,

and excretion characteristics. For Amfenac, the parent compound of Amfenac sodium, the

pKa is predicted to be acidic.

Property Predicted Value Method Source(s)

pKa (Strongest Acidic) 3.95 Chemaxon

pKa (Strongest Basic) 1.77 Chemaxon

An experimental determination of the pKa value for Amfenac is not readily available in the

reviewed literature.

Thermal Properties and Polymorphism
Melting Point: An experimental melting point for Amfenac sodium is not consistently reported in

publicly available literature. For comparison, the related NSAID, Mefenamic acid, has a melting

point of 230-231 °C, and its sodium salt has a melting point of 258.2 °C. The thermal behavior

of NSAID sodium salts can be complex, as seen with Diclofenac sodium, which can

decompose before melting depending on the analytical conditions.

Polymorphism: The ability of a compound to exist in more than one crystalline form is known as

polymorphism. Different polymorphs can exhibit distinct physicochemical properties, including

solubility and stability. While there is no specific study on the polymorphism of Amfenac
sodium in the reviewed literature, the related compound Bromfenac sodium is known to exist in

at least three polymorphic forms. This suggests that Amfenac sodium may also exhibit

polymorphism, which would require investigation using techniques such as Differential

Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Spectroscopic Characterization
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Spectroscopic techniques are essential for the structural elucidation and identification of

Amfenac sodium.

UV-Visible Spectroscopy: Amfenac, being an aromatic compound, is expected to exhibit strong

absorbance in the UV region. For the related compound Bromfenac sodium, a λmax of 268 nm

has been reported in a mobile phase of Methanol and Ammonium Dihydrogen Ortho phosphate

buffer. For Diclofenac, the maximum absorption wavelength is reported to be between 276 and

292 nm, depending on the solvent.

Infrared (IR) Spectroscopy: The IR spectrum of Amfenac sodium would be expected to show

characteristic absorption bands for its functional groups.

Functional Group Expected Wavenumber (cm⁻¹)

N-H stretching (primary amine) 3300-3500 (two bands)

C=O stretching (ketone) 1650-1680

C=O stretching (carboxylate anion)
1550-1610 (asymmetric), 1400-1450

(symmetric)

C-N stretching 1250-1350

Aromatic C-H stretching ~3000-3100

Aromatic C=C bending 1450-1600

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra would

provide detailed information about the structure of Amfenac. Based on the structure of 2-(2-

amino-3-benzoylphenyl)acetic acid, the following characteristic chemical shifts can be

predicted.

¹H-NMR (Predicted):

Aromatic protons: 6.5 - 8.0 ppm

-CH₂- (acetic acid side chain): ~3.5 ppm

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1665970?utm_src=pdf-body
https://www.benchchem.com/product/b1665970?utm_src=pdf-body
https://www.benchchem.com/product/b1665970?utm_src=pdf-body
https://www.benchchem.com/product/b1665970?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665970?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


-NH₂ protons: A broad singlet, chemical shift can vary depending on solvent and

concentration.

¹³C-NMR (Predicted):

C=O (ketone): 190-200 ppm

C=O (carboxylate): 170-180 ppm

Aromatic carbons: 110-150 ppm

-CH₂-: ~40 ppm

Stability and Degradation
Forced degradation studies are crucial to understand the stability of a drug substance and to

develop stability-indicating analytical methods. A patent for a stable pharmaceutical formulation

of Amfenac sodium mentions that a major decomposition product is 7-benzoyl-2-oxindole,

identified by thin-layer chromatography. The prodrug of Amfenac, Nepafenac, is known to

hydrolyze to form Amfenac.

Experimental Protocols
Solubility Determination (Shake-Flask Method)

Preparation of Saturated Solution: An excess amount of Amfenac sodium is added to a

known volume of the desired solvent (e.g., water, ethanol, propylene glycol) in a sealed

container.

Equilibration: The mixture is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a

sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

Phase Separation: The suspension is filtered through a suitable membrane filter (e.g., 0.45

µm) or centrifuged to separate the undissolved solid.

Quantification: The concentration of Amfenac sodium in the clear supernatant is determined

using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
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pKa Determination (Potentiometric Titration)
Sample Preparation: A precisely weighed amount of Amfenac is dissolved in a suitable

solvent mixture (e.g., water-methanol) to ensure complete dissolution.

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of

known concentration.

pH Measurement: The pH of the solution is monitored throughout the titration using a

calibrated pH meter.

Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined

from the pH at the half-equivalence point.

Thermal Analysis (Differential Scanning Calorimetry -
DSC)

Sample Preparation: A small, accurately weighed amount of Amfenac sodium (typically 2-5

mg) is placed in an aluminum DSC pan and hermetically sealed.

Instrument Setup: An empty sealed pan is used as a reference. The DSC instrument is

purged with an inert gas (e.g., nitrogen).

Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a defined

temperature range.

Data Acquisition: The heat flow to the sample is measured as a function of temperature.

Endothermic (melting, desolvation) and exothermic (crystallization, decomposition) events

are recorded.

Crystallinity and Polymorphism (X-ray Powder
Diffraction - XRPD)

Sample Preparation: A finely powdered sample of Amfenac sodium is packed into a sample

holder.
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Instrument Setup: The XRPD instrument is configured with a specific X-ray source (e.g., Cu

Kα radiation).

Data Collection: The sample is scanned over a range of 2θ angles, and the intensity of the

diffracted X-rays is recorded.

Data Analysis: The resulting diffractogram (intensity vs. 2θ) provides a unique fingerprint of

the crystalline form. The presence of different polymorphs would be indicated by different

peak positions and intensities.

Stability-Indicating HPLC Method (Forced Degradation
Study)

Stress Conditions: Solutions of Amfenac sodium are subjected to various stress conditions

as per ICH guidelines:

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60 °C).

Alkaline Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

Oxidative Degradation: 3% H₂O₂ at room temperature.

Thermal Degradation: Heating the solid drug or a solution at a high temperature (e.g., 80

°C).

Photodegradation: Exposing the solid drug or a solution to UV and visible light.

Sample Analysis: The stressed samples are then analyzed by a suitable HPLC method. An

example method for Amfenac sodium in plasma involves a reversed-phase C18 column with

a gradient elution of acetonitrile and phosphate buffer (pH 7.0), with UV detection at 245 nm.

Method Validation: The HPLC method should be validated for specificity, linearity, accuracy,

precision, and robustness to ensure it can separate the parent drug from its degradation

products.

Visualizations
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Signaling Pathway
Amfenac, the active metabolite of Amfenac sodium, acts as a non-steroidal anti-inflammatory

drug by inhibiting the cyclooxygenase (COX) enzymes. This inhibition blocks the conversion of

arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
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Caption: Mechanism of action of Amfenac via inhibition of the COX pathway.
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Experimental Workflows
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Caption: Workflow for determining the solubility of Amfenac Sodium.
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Caption: Workflow for a forced degradation study of Amfenac Sodium.

Conclusion
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This technical guide provides a summary of the key physicochemical properties of Amfenac
sodium based on available data. While fundamental characteristics such as chemical structure

and solubility in select solvents are established, there is a notable lack of publicly available

experimental data for properties like melting point, pKa, and polymorphism. Further

experimental investigation into these areas is warranted to provide a more complete

physicochemical profile of this active pharmaceutical ingredient, which will ultimately support

the development of robust and effective drug products. The provided experimental protocols

offer a starting point for such characterization studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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